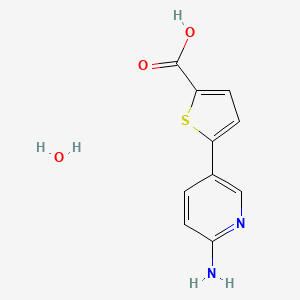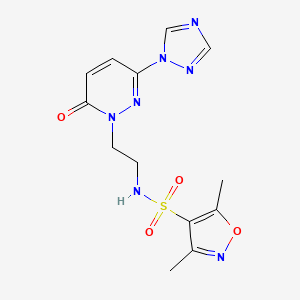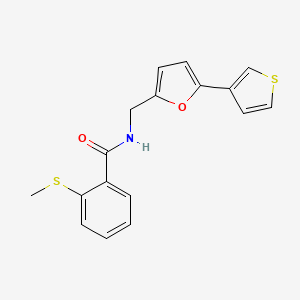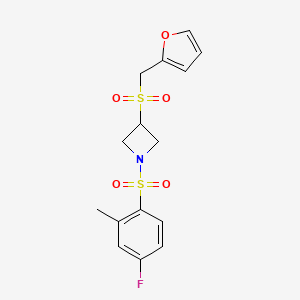
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The ethoxy and fluorophenyl substituents may influence the molecule's physical properties, reactivity, and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives can be approached through various methods. For instance, the "click chemistry" approach is a highly efficient method for synthesizing 1,2,3-triazoles, as demonstrated in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . This method involves the reaction of organic azides with terminal alkynes. Although the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the ethoxy and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The structure of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed using NMR spectroscopy and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The presence of an ester or carboxamide group, as seen in related compounds, suggests potential for further chemical transformations . These functional groups can undergo various chemical reactions, such as hydrolysis, reduction, or further condensation reactions, to yield a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents like ethoxy and fluorophenyl groups can affect the compound's solubility, boiling and melting points, and stability. The fluorescence properties of related compounds, such as those described in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, indicate that triazole derivatives can display significant solvatochromism and fluorescence, which could be relevant for applications in imaging or as fluorescent probes . The anti-inflammatory activity of similar molecules, such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, also suggests potential pharmacological properties that could be explored for the compound .
科学的研究の応用
Fluorescence Applications
The synthesis of various fluorescent dyes, including compounds similar to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds display fluorescence across a broad spectrum when dissolved in DMSO, with quantum yields ranging from 0.1 to 0.88. Such materials are valuable for applications in biochemical assays, imaging, and as probes for biological studies due to their high emission efficiency and solvatochromism, suggesting potential utility in molecular charge transfer studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, closely related to the compound , reveals their utility in developing antimicrobial agents. These compounds have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial activities. This highlights their potential use in the development of new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Research
Compounds structurally related to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer properties. Some derivatives were found to exhibit significant cytotoxic activities against various human cancer cell lines, such as breast and colorectal cancer cells, indicating their potential as leads in anticancer drug development (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Antiviral Research
A study on benzamide-based 5-aminopyrazoles and their derivatives, which share a structural motif with the compound of interest, demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of these compounds in developing treatments for viral infections, highlighting the versatile applications of 1,2,3-triazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Safety and Hazards
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWSRXLPXBOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)





![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)


![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)


